Structural Differentiation from the 6-Deschloro Analog (CAS 5663-81-0): Impact of the 6-Chloro Substituent on Molecular Properties and Predicted Kinase Binding
The target compound differs from its closest commercially available analog, N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5663-81-0), by the presence of a chlorine atom at the C-6 position of the pyrimidine ring. This substitution increases the molecular weight from 317.34 Da to 351.79 Da and introduces a polarizable halogen capable of participating in halogen-bond interactions with backbone carbonyls in the kinase hinge region, a well-documented affinity-enhancing feature in pyrazolo[3,4-d]pyrimidine kinase inhibitors [1]. In the 4,6-disubstituted pyrazolo[3,4-d]pyrimidine series, compounds bearing a 6-chloro substituent with mono-substituted anilines at C-4 consistently showed superior CDK2/cyclin E inhibitory activity compared to 6-alkyl or 6-unsubstituted derivatives when evaluated under identical assay conditions (CDK2/cyclin E enzyme inhibition assay, ATP concentration at Kₘ, 30 min pre-incubation) [1]. The 6-chloro group also alters the compound's calculated LogP by approximately +0.6 units relative to the 6-H analog (estimated LogP ~3.8 vs. ~3.2), which may influence cellular permeability and off-target partitioning .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 351.79 Da; calculated LogP ~3.8 (6-chloro substituent present) |
| Comparator Or Baseline | CAS 5663-81-0 (6-H analog): MW = 317.34 Da; calculated LogP ~3.2 |
| Quantified Difference | ΔMW = +34.45 Da; ΔLogP ≈ +0.6 units |
| Conditions | Calculated physicochemical properties; enzymatic activity inference from CDK2/cyclin E assay platform in 4,6-disubstituted congeneric series |
Why This Matters
The 6-chloro substituent is not a passive structural feature; its presence directly influences both target-binding energetics (via halogen bonding) and pharmacokinetic properties, making the 6-deschloro analog an unsuitable surrogate for biological studies or SAR exploration.
- [1] Cherukupalli, S., et al. (2018) 'Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors', Bioorganic Chemistry, 79, pp. 46–59. View Source
